3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[320]hept-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential as an antibiotic due to its structural similarity to beta-lactam antibiotics.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its potential antibiotic activity, the compound is believed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Penicillin: Shares a similar beta-lactam core but differs in the side chains attached to the core structure.
Cephalosporin: Another beta-lactam antibiotic with a different bicyclic core structure.
Carbapenem: Structurally related but with a broader spectrum of activity and resistance to beta-lactamases.
Uniqueness
3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific combination of functional groups and its bicyclic structure, which confer distinct chemical reactivity and biological activity compared to other beta-lactam antibiotics .
Properties
CAS No. |
106564-89-0 |
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Molecular Formula |
C13H19N3O4S |
Molecular Weight |
313.37 g/mol |
IUPAC Name |
3-[2-(dimethylamino)-2-iminoethyl]sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4S/c1-6(17)10-7-4-8(21-5-9(14)15(2)3)11(13(19)20)16(7)12(10)18/h6-7,10,14,17H,4-5H2,1-3H3,(H,19,20) |
InChI Key |
VROKHCLOQVRJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCC(=N)N(C)C)O |
Origin of Product |
United States |
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